
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group on the indole ring, along with an ethyl ester functional group.
Méthodes De Préparation
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the cyanomethyl and methyl groups.
Esterification: The carboxylic acid group on the indole is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The cyanomethyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets, while the ethyl ester group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester: This compound lacks the methyl group, which may affect its chemical reactivity and biological activity.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester: The position of the methyl group is different, which can influence the compound’s properties and interactions.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-4-methyl-, ethyl ester: Similar to the previous compound, the position of the methyl group affects its characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Propriétés
Numéro CAS |
52618-55-0 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethyl)-6-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(6-7-15)9-11-5-4-10(2)8-13(11)16/h4-5,8-9H,3,6H2,1-2H3 |
Clé InChI |
YSAXOYZWWHEMPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=CC2=C1C=C(C=C2)C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


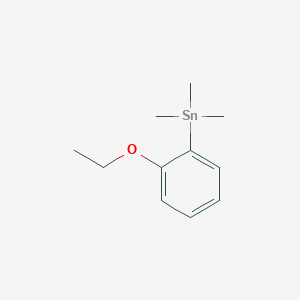

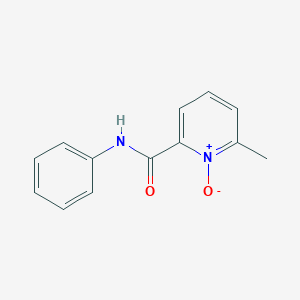
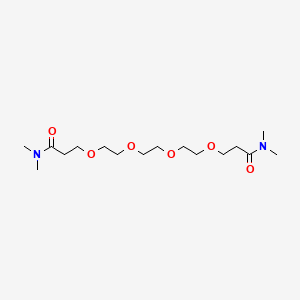
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

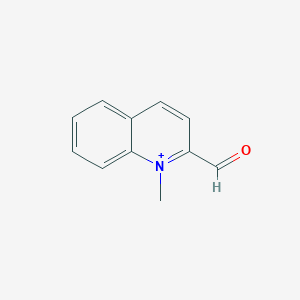
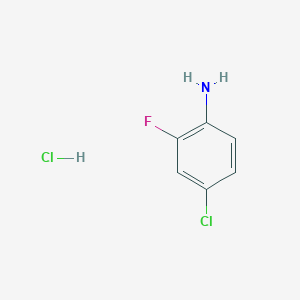
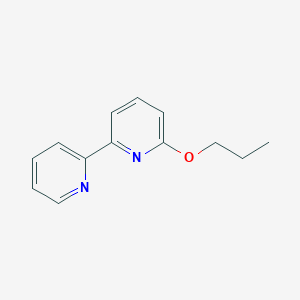
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
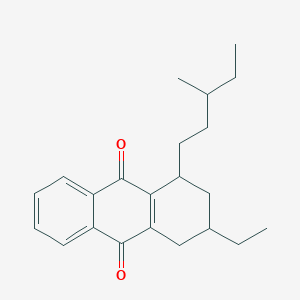
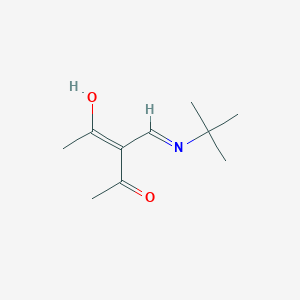

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
